molecular formula C13H9BrN2O2S B13087675 Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate

Cat. No.: B13087675
M. Wt: 337.19 g/mol
InChI Key: XHTCDNQRXDZAAH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate typically involves the reaction of 4-(4-cyanophenyl)thiazole-5-carboxylic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield .

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

ethyl 2-bromo-4-(4-cyanophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H9BrN2O2S/c1-2-18-12(17)11-10(16-13(14)19-11)9-5-3-8(7-15)4-6-9/h3-6H,2H2,1H3

InChI Key

XHTCDNQRXDZAAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C#N

Origin of Product

United States

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